Impromidine hydrochloride

Descripción general

Descripción

El Hidrocloruro de Impromidina es un agonista altamente potente y específico del receptor de histamina H2. Se ha utilizado con fines diagnósticos como indicador de la secreción gástrica debido a su capacidad para estimular la secreción ácida en el estómago .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Hidrocloruro de Impromidina implica la reacción de N-[2-[(5-metil-4-imidazolil)metiltio]etil]tiourea con yoduro de metilo en metanol para formar la tiouronio yoduro correspondiente. Este intermedio se convierte entonces en sulfato por tratamiento con una resina de intercambio iónico. Finalmente, el sulfato se condensa con 4-(3-aminopropil)imidazol en agua en reflujo .

Métodos de producción industrial

Los métodos de producción industrial del Hidrocloruro de Impromidina no están ampliamente documentados en el dominio público. La ruta sintética mencionada anteriormente puede ampliarse para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis de las reacciones químicas

Tipos de reacciones

El Hidrocloruro de Impromidina experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el imidazol y la guanidina .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y derivados de tiourea.

Oxidación y reducción:

Productos principales formados

Los productos principales formados a partir de reacciones de sustitución incluyen diversos derivados de tiouronio e imidazol .

Análisis De Reacciones Químicas

Types of Reactions

Impromidine Hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as imidazole and guanidine .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and thiourea derivatives.

Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions include various thiouronium and imidazole derivatives .

Aplicaciones Científicas De Investigación

Gastrointestinal Research

Mechanism of Action

Impromidine stimulates gastric acid secretion by acting on histamine H2 receptors. It has been shown to produce significant gastric acid output comparable to histamine but with greater potency.

Case Study: Canine Model

A study involving conscious gastric fistula dogs demonstrated that impromidine produced a maximum stimulation of gastric hydrochloric acid output and increased heart rate, similar to histamine but approximately 38 times more potent . The study also indicated that the effects of impromidine on pepsin secretion were qualitatively similar to those of histamine, revealing its specificity for H2-mediated effects.

Human Studies

In human trials, impromidine administered intravenously at a dose of 10 micrograms per kilogram per hour resulted in near-maximal gastric acid secretion. Cimetidine, an H2 antagonist, significantly inhibited this output by about 65%, confirming the agonistic role of impromidine .

| Study Type | Subject Group | Dose | Result |

|---|---|---|---|

| Canine Model | 5 Dogs | 0.46 to 46 nmol/kg.hr | Maximal gastric HCl stimulation |

| Human Study | 5 Volunteers | 10 µg/kg/hr IV | Near-maximal acid secretion |

Cardiovascular Effects

Clinical Tolerance

Impromidine has been evaluated for its cardiovascular effects in patients with peptic ulcer disease. In a study involving 40 patients, it was found to be well tolerated with only minor cardiovascular effects noted . The peak acid output from impromidine was comparable to that of pentagastrin, another gastric stimulant.

Effects on Heart Rate and Blood Pressure

The compound's impact on heart rate and systolic blood pressure was also investigated. Impromidine increased heart rate significantly while causing a fall in systolic blood pressure, similar to the effects observed with histamine .

Potential Therapeutic Uses

Exploration in Other Conditions

While primarily studied for its gastrointestinal effects, the unique properties of impromidine as an H2 receptor agonist suggest potential therapeutic applications in other areas, such as:

- Cardiac Dysfunction : Given its cardiovascular effects, further research could explore its role in managing conditions like hypotension or cardiac arrest.

- Allergic Reactions : As a histamine agonist, it may have implications in treating conditions related to histamine deficiency or dysregulation.

Mecanismo De Acción

El Hidrocloruro de Impromidina ejerce sus efectos uniéndose a los receptores de histamina H2, que son receptores acoplados a proteínas G. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento de los niveles de AMPc. Los elevados niveles de AMPc dan lugar a la activación de la proteína quinasa A, que a su vez estimula la secreción de ácido gástrico en el estómago .

Comparación Con Compuestos Similares

Compuestos similares

Dimaprit: Otro agonista del receptor de histamina H2, pero con diferentes propiedades farmacocinéticas.

Amtamina: Un agonista selectivo del receptor de histamina H2 utilizado en la investigación.

Singularidad

El Hidrocloruro de Impromidina es único debido a su alta potencia y especificidad para los receptores de histamina H2. Esto lo hace particularmente útil para fines diagnósticos y aplicaciones de investigación donde se requiere una activación precisa de estos receptores .

Actividad Biológica

Impromidine hydrochloride is a potent and selective histamine H2 receptor agonist, primarily used in cardiovascular and gastric secretory studies. This article delves into the biological activity of impromidine, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

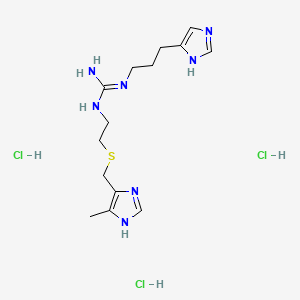

- Chemical Structure : Impromidine is characterized by a guanidine group with two imidazole-containing side chains, contributing to its activity as a histamine H2 receptor agonist.

- Molecular Weight : 430.83 g/mol.

- Mechanism of Action : As a selective agonist for the H2 receptor, impromidine stimulates gastric acid secretion and influences cardiovascular parameters such as heart rate (HR) and blood pressure.

In Vitro Studies

-

Positive Inotropic Activity :

- Impromidine has been shown to enhance the force of contraction in human ventricular tissues. At a concentration of , it inhibited maximal responses to histamine, indicating its role as a partial agonist compared to histamine itself .

- The positive inotropic effects were consistent across various studies, demonstrating that impromidine's action is mediated through H2 receptors.

- Gastric Secretion :

In Vivo Studies

-

Animal Models :

- Research on conscious dogs indicated that impromidine could stimulate gastric HCl output and increase HR similarly to histamine but with greater potency—38 times more effective in acid stimulation and 30 times more effective in raising HR compared to histamine .

- The cardiovascular effects included a decrease in systolic blood pressure, reinforcing the notion that these effects are primarily mediated by H2 receptors.

- Human Trials :

Comparative Studies

| Study Type | Parameter | Impromidine Effect | Histamine Effect |

|---|---|---|---|

| In Vitro | Positive Inotropic Activity | Partial agonist; inhibits histamine response | Full agonist; stronger contraction |

| In Vivo (Dogs) | Gastric Acid Secretion | ED50 = 3.8 nmol/kg/h; 38x potency | ED50 = 145 nmol/kg/h |

| Human Trials | Acid Secretion | Near-maximal secretion at | Comparable output with higher side effects |

Case Studies and Research Findings

- Comparative Efficacy in Gastric Secretion :

- Cardiovascular Effects :

- Mechanistic Insights :

Propiedades

Número CAS |

65573-02-6 |

|---|---|

Fórmula molecular |

C14H26Cl3N7S |

Peso molecular |

430.8 g/mol |

Nombre IUPAC |

2-[3-(1H-imidazol-5-yl)propyl]-1-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;trihydrochloride |

InChI |

InChI=1S/C14H23N7S.3ClH/c1-11-13(21-10-19-11)8-22-6-5-18-14(15)17-4-2-3-12-7-16-9-20-12;;;/h7,9-10H,2-6,8H2,1H3,(H,16,20)(H,19,21)(H3,15,17,18);3*1H |

Clave InChI |

HNQSXVXPLCRZNZ-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |

SMILES canónico |

CC1=C(N=CN1)CSCCNC(=NCCCC2=CN=CN2)N.Cl.Cl.Cl |

Key on ui other cas no. |

65573-02-6 |

Números CAS relacionados |

55273-05-7 (Parent) |

Sinónimos |

Hydrochloride, Impromidine Impromidine Impromidine Hydrochloride Impromidine Oxalate (1:2) Impromidine Trihydrochloride SK and F 92676 SK and F-92676 SK and F92676 SKF 92676 SKF-92676 SKF92676 Trihydrochloride, Impromidine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.